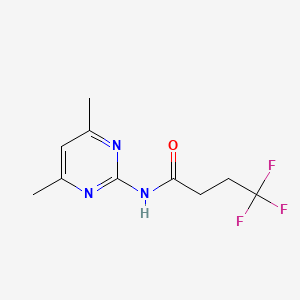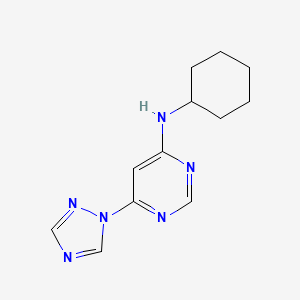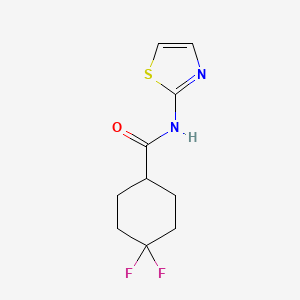![molecular formula C17H25N3O2S B12230534 1-Methyl-4-{[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B12230534.png)
1-Methyl-4-{[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-{[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a dihydropyridinone core with a piperidine and thiomorpholine moiety
Preparation Methods
The synthesis of 1-Methyl-4-{[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}-1,2-dihydropyridin-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Dihydropyridinone Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: This can be achieved through nucleophilic substitution reactions where the piperidine ring is attached to the dihydropyridinone core.
Attachment of the Thiomorpholine Group: The thiomorpholine moiety is introduced via amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow chemistry techniques to scale up the synthesis efficiently.
Chemical Reactions Analysis
1-Methyl-4-{[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
1-Methyl-4-{[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in developing treatments for neurological disorders and cancer.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological targets, studying its effects on cellular pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and the resulting biological outcomes are crucial for understanding its therapeutic potential.
Comparison with Similar Compounds
When compared to similar compounds, 1-Methyl-4-{[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}-1,2-dihydropyridin-2-one stands out due to its unique structural features and versatile reactivity. Similar compounds include:
1-Methyl-4-{[3-(morpholine-4-carbonyl)piperidin-1-yl]methyl}-1,2-dihydropyridin-2-one: Differing by the presence of a morpholine ring instead of thiomorpholine.
1-Methyl-4-{[3-(piperidine-4-carbonyl)piperidin-1-yl]methyl}-1,2-dihydropyridin-2-one: Featuring a piperidine ring in place of thiomorpholine.
These comparisons highlight the unique properties and potential advantages of this compound in various applications.
Properties
Molecular Formula |
C17H25N3O2S |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
1-methyl-4-[[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl]pyridin-2-one |
InChI |
InChI=1S/C17H25N3O2S/c1-18-6-4-14(11-16(18)21)12-19-5-2-3-15(13-19)17(22)20-7-9-23-10-8-20/h4,6,11,15H,2-3,5,7-10,12-13H2,1H3 |
InChI Key |
NILUGAQGVSLECO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCCC(C2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N,1-dimethyl-6-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B12230451.png)
![1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12230455.png)
![3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile](/img/structure/B12230463.png)


![4-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine](/img/structure/B12230493.png)
![5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B12230499.png)
![4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12230504.png)


![N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-N-methylmethanesulfonamide](/img/structure/B12230528.png)
![1-Methyl-4-{4-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B12230535.png)
![Ethyl[(5-fluoro-2-thienyl)methyl]amine](/img/structure/B12230536.png)
![3-Methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12230543.png)
